Ajugalide E

CAS No.:

Cat. No.: VC18924727

Molecular Formula: C31H46O9

Molecular Weight: 562.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C31H46O9 |

|---|---|

| Molecular Weight | 562.7 g/mol |

| IUPAC Name | [(2R,3R)-1-(2,4-dimethyl-5-oxooxolan-3-yl)-3-hydroxy-3-[(3R,5R,10R,13R,14S)-2,3,14-trihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]butan-2-yl] acetate |

| Standard InChI | InChI=1S/C31H46O9/c1-15-18(16(2)39-27(15)36)11-26(40-17(3)32)30(6,37)25-8-10-31(38)20-12-22(33)21-13-23(34)24(35)14-28(21,4)19(20)7-9-29(25,31)5/h12,15-16,18-19,21,23-26,34-35,37-38H,7-11,13-14H2,1-6H3/t15?,16?,18?,19?,21-,23+,24?,25?,26+,28+,29+,30+,31+/m0/s1 |

| Standard InChI Key | GFPSWBAAJFSDOH-WXKJYEQQSA-N |

| Isomeric SMILES | CC1C(C(OC1=O)C)C[C@H]([C@@](C)(C2CC[C@@]3([C@@]2(CCC4C3=CC(=O)[C@H]5[C@@]4(CC([C@@H](C5)O)O)C)C)O)O)OC(=O)C |

| Canonical SMILES | CC1C(C(OC1=O)C)CC(C(C)(C2CCC3(C2(CCC4C3=CC(=O)C5C4(CC(C(C5)O)O)C)C)O)O)OC(=O)C |

Introduction

Chemical Identity and Structural Elucidation

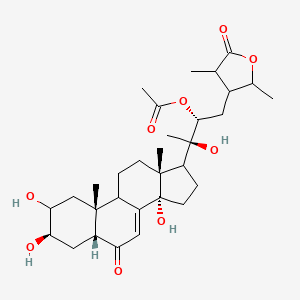

Ajugalide E (C₃₁H₄₆O₉; molecular weight: 562.7 g/mol) is a polyhydroxylated ketosteroid with a cyclopentanoperhydrophenanthrene backbone . Its IUPAC name, (2α,3β,5β,9ξ,17ξ,22R,24ξ,25S,28R)-2,3,14,20-tetrahydroxy-6,26-dioxo-26,28-epoxystigmast-7-en-22-yl acetate, reflects its complex stereochemistry, including 10 defined stereocenters . Key features include:

-

Functional groups: Four hydroxyl (-OH), two ketone (C=O), and one acetate moiety .

-

Skeletal framework: A modified stigmastane structure with a 14α-hydroxy-7-ene-6-one system, characteristic of phytoecdysteroids .

Table 1: Molecular Properties of Ajugalide E

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₃₁H₄₆O₉ | |

| Exact Mass | 562.314183 Da | |

| XLogP3 | 1.6 | |

| Hydrogen Bond Donors | 4 | |

| Hydrogen Bond Acceptors | 9 | |

| Rotatable Bonds | 6 |

The compound’s stereochemistry was confirmed via nuclear magnetic resonance (NMR) spectroscopy and high-resolution fast-atom bombardment mass spectrometry (HR-FAB-MS) . Nuclear Overhauser effect (NOE) correlations established the boat-cis-boat conformation of its A/B rings .

Natural Sources and Isolation Protocols

Ajugalide E is primarily isolated from:

-

Ajuga taiwanensis: A Taiwanese medicinal plant used traditionally for hepatitis and hepatoma .

-

Ajuga chamaecistus ssp. tomentella: An Iranian subspecies with documented larvicidal properties .

Isolation Methodology:

-

Extraction: Aerial parts are macerated in 80% methanol, followed by sequential partitioning with hexane, chloroform, and ethyl acetate .

-

Chromatography:

-

Crystallization: Recrystallization in methanol yields pure Ajugalide E as white amorphous solids .

Biological Activities and Mechanisms

Larvicidal Effects

Ajugalide E demonstrates potent activity against Anopheles stephensi, the malaria vector:

-

Mechanism: Disruption of insect molting via agonism of ecdysone receptors, leading to incomplete metamorphosis .

| Activity | Model System | Effective Concentration | Source |

|---|---|---|---|

| Larvicidal | Anopheles stephensi | LC₅₀ = 95.66 ppm | |

| Cytotoxic | A549 lung cancer | IC₅₀ = 23 μM | |

| Anti-inflammatory | Neutrophils (in vitro) | Inhibits elastase release |

Anti-inflammatory and Antioxidant Properties

-

Suppresses superoxide anion generation in human neutrophils (IC₅₀ = 36.88 µg/mL) .

-

Scavenges free radicals via its polyhydroxylated structure, reducing oxidative stress .

Pharmacological Implications

Traditional Medicine Applications

-

Hepatoprotective uses: Ajuga species are employed in Taiwanese folk medicine for liver disorders, attributed to Ajugalide E’s antioxidant properties .

-

Antimalarial potential: Larvicidal efficacy supports its role in vector control strategies .

Therapeutic Prospects

-

Cancer therapy: Anoikis induction offers a novel approach to metastatic cancer treatment .

-

Neuroprotection: Cholinesterase inhibition (IC₅₀ = 1.96 mg/mL) suggests utility in Alzheimer’s disease .

Comparative Analysis with Related Compounds

Ajugalide E shares structural motifs with other phytoecdysteroids but exhibits unique bioactivity:

Table 3: Comparison with Key Phytoecdysteroids

| Compound | Source | Key Differences | Bioactivity |

|---|---|---|---|

| 20-Hydroxyecdysone | Ajuga spp. | Lacks epoxy and acetate groups | Muscle anabolic effects |

| Cyasterone | Ajuga macrosperma | Fewer hydroxyl groups | Antifungal activity |

| Ajugalide B | A. taiwanensis | Clerodane diterpenoid skeleton | Antiproliferative effects |

Analytical and Spectroscopic Characterization

-

HR-FAB-MS: [M+H]⁺ peak at m/z 563.3215 confirms molecular formula .

-

NMR Data:

-

X-ray Crystallography: Resolves stereochemistry of C-22 and C-28 epoxy groups .

Challenges and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume